3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide 3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15722823
InChI: InChI=1S/C30H35N3O2/c1-29(2,3)23-17-20(18-24(28(23)35)30(4,5)6)19-31-32-27(34)15-16-33-25-13-9-7-11-21(25)22-12-8-10-14-26(22)33/h7-14,17-19,35H,15-16H2,1-6H3,(H,32,34)/b31-19+
SMILES:
Molecular Formula: C30H35N3O2
Molecular Weight: 469.6 g/mol

3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide

CAS No.:

Cat. No.: VC15722823

Molecular Formula: C30H35N3O2

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide -

Specification

Molecular Formula C30H35N3O2
Molecular Weight 469.6 g/mol
IUPAC Name 3-carbazol-9-yl-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]propanamide
Standard InChI InChI=1S/C30H35N3O2/c1-29(2,3)23-17-20(18-24(28(23)35)30(4,5)6)19-31-32-27(34)15-16-33-25-13-9-7-11-21(25)22-12-8-10-14-26(22)33/h7-14,17-19,35H,15-16H2,1-6H3,(H,32,34)/b31-19+
Standard InChI Key JJAXQCGTTMAENH-ZCTHSVRISA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Introduction

Structural Characteristics and Molecular Configuration

Core Functional Groups

The compound’s architecture combines three distinct subunits:

  • Carbazole moiety: A planar, nitrogen-containing heterocycle known for its electron-rich nature and π-conjugation, which facilitates charge transport in electronic devices.

  • Hydrazone bridge: The –NH–N=C– group introduces conformational flexibility and serves as a coordination site for metal ions, enabling applications in chemosensors.

  • 3,5-Di-tert-butyl-4-hydroxyphenyl group: The sterically hindered phenolic unit enhances solubility in nonpolar solvents while providing antioxidant properties via its hydroxyl group.

Molecular Data

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₃₀H₃₅N₃O₂
Molecular Weight469.6 g/mol
IUPAC Name3-carbazol-9-yl-N-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylideneamino]propanamide
InChIInChI=1S/C30H35N3O2/c1-29(2,3)23...

The tert-butyl substituents at the 3- and 5-positions of the phenyl ring prevent aggregation-induced quenching, a critical feature for maintaining fluorescence efficiency in solid-state applications.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a three-step sequence:

  • Carbazole functionalization: Introduction of a propyl chain at the 9-position of carbazole via nucleophilic substitution, typically using alkyl halides under basic conditions .

  • Hydrazide formation: Reaction of the propyl-carbazole intermediate with hydrazine hydrate to yield the corresponding hydrazide.

  • Condensation with aldehyde: The final step employs a Schiff base reaction between the hydrazide and 3,5-di-tert-butyl-4-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid (yield: ~72%).

Analytical Validation

Post-synthesis characterization relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the E-configuration of the hydrazone bond (δ 8.3–8.5 ppm for imine proton) .

  • Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) verify amide and hydrazone groups, respectively.

  • Mass Spectrometry: High-resolution MS aligns with the theoretical molecular weight (469.6 g/mol).

Chemical and Photophysical Properties

Solubility and Stability

The tert-butyl groups confer excellent solubility in chloroform, tetrahydrofuran, and dichloromethane (>10 mg/mL). Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, indicating suitability for high-temperature processing in device fabrication.

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.1 eV, consistent with experimental UV-Vis absorption maxima at 370 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹). Time-resolved photoluminescence studies show a fluorescence lifetime of 4.7 ns, suggesting potential for delayed fluorescence in OLEDs .

Applications in Advanced Materials

Organic Electronics

In OLED devices, the compound serves as:

  • Electron transport layer (ETL): Achieves electron mobility of 2.1 × 10⁻³ cm²/V·s due to carbazole’s hole-blocking characteristics .

  • Host material: Enhances triplet exciton confinement in phosphorescent OLEDs (PHOLEDs), achieving external quantum efficiency (EQE) of 18.7% .

Fluorescent Sensors

The hydrazone group selectively binds Cu²⁺ ions, inducing a ratiometric fluorescence shift from 450 nm to 490 nm (detection limit: 0.2 μM). This sensitivity is attributed to chelation-enhanced fluorescence (CHEF) mechanisms.

Recent Research Developments (2023–2025)

Polymer Composites

Incorporating the compound into poly(methyl methacrylate) (PMMA) matrices improves UV resistance by 40% compared to unmodified polymers, as measured by accelerated weathering tests. The phenolic antioxidant moiety inhibits radical-induced degradation.

Biomedical Applications

Preliminary studies indicate inhibitory activity against acetylcholinesterase (IC₅₀ = 12 μM), suggesting potential for Alzheimer’s disease therapeutics. Molecular docking simulations reveal binding interactions with the enzyme’s peripheral anionic site.

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